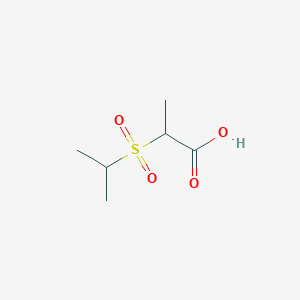
2-(Propane-2-sulfonyl)propanoic acid
Descripción general
Descripción
2-(Propane-2-sulfonyl)propanoic acid is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 . It belongs to the group of beta-sultams.
Molecular Structure Analysis
The InChI code for 2-(Propane-2-sulfonyl)propanoic acid is1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure. Physical And Chemical Properties Analysis
The melting point of 2-(Propane-2-sulfonyl)propanoic acid is reported to be between 104-105°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicology
Research into the environmental fate and toxicology of compounds related to 2-(propane-2-sulfonyl)propanoic acid, such as polyfluoroalkyl and perfluoroalkyl substances, has gained attention due to their persistence and potential toxic effects. Microbial degradation studies have shown that certain environmental bacteria can break down related sulfonyl compounds, leading to the formation of perfluorinated acids which are of regulatory concern due to their toxic profiles (Liu & Avendaño, 2013). This research underscores the importance of understanding the biodegradability and environmental impacts of sulfonyl-containing chemicals.
Synthesis and Chemical Reactivity
Sulfonyl carbon acids, including derivatives of 2-(propane-2-sulfonyl)propanoic acid, play a significant role in organic chemistry due to their strong acidic nature and reactivity. These compounds are utilized in various synthetic pathways, contributing to the development of new organic compounds through reactions like deprotonation, which has been thoroughly investigated using structural and spectroscopic methods (Binkowska, 2015). This research highlights the compound's importance in advancing synthetic chemistry, providing insights into its structure-reactivity relationships.
Catalysis and Industrial Applications
The catalytic properties of compounds related to 2-(propane-2-sulfonyl)propanoic acid have been explored in the context of industrial processes, such as the oxidation of propane to acrylic acid. Research into various catalyst systems has shown the potential for improving the efficiency and selectivity of such processes, which is crucial for the commercial production of important industrial chemicals (Yan-ju, 2014). This application demonstrates the compound's relevance in catalysis and its impact on the production of economically significant chemicals.
Environmental Remediation
Studies on the treatment of acid gases and associated impurities, including those related to 2-(propane-2-sulfonyl)propanoic acid, have provided comprehensive insights into sulfur chemistry and its application in environmental remediation. Advanced designs for processes like the Claus process aim to improve the efficiency of sulfur recovery from acid gases, highlighting the compound's role in addressing environmental and industrial challenges (Gupta, Ibrahim, & Shoaibi, 2016). This research underscores the significance of sulfur-containing compounds in developing sustainable solutions for environmental pollution.
Safety and Hazards
The safety information for 2-(Propane-2-sulfonyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-propan-2-ylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNRCTYVFSEYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propane-2-sulfonyl)propanoic acid | |
CAS RN |
873975-37-2 | |
| Record name | 2-(propane-2-sulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




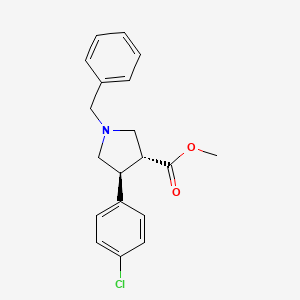
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)
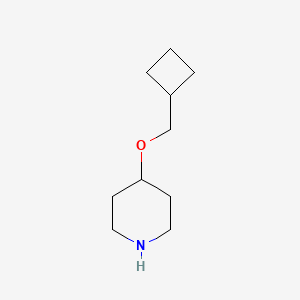
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)


![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)
![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)
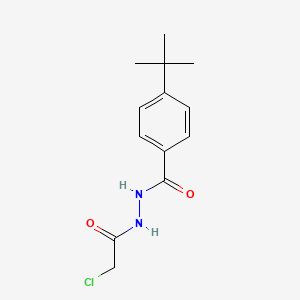
![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)
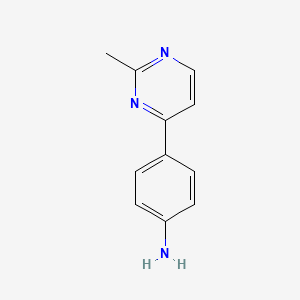
![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)